
Pyridine 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine 2, also known as 2-pyridine, is a heterocyclic aromatic organic compound with the molecular formula C5H5N. It is structurally similar to benzene, but one of the carbon atoms in the benzene ring is replaced by a nitrogen atom, making it a six-membered ring with one nitrogen atom.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of acetaldehyde with ammonia in the presence of sodium amide to form 2-pyridine.
Biltz Synthesis: This method involves the cyclization of 2-aminopyridine with acetic anhydride to form 2-pyridine.
Industrial Production Methods: Industrial production of 2-pyridine typically involves the Chichibabin synthesis due to its cost-effectiveness and scalability. The reaction is carried out in a high-temperature environment with a controlled atmosphere to ensure the formation of the desired product.
Types of Reactions:
Oxidation: 2-pyridine can be oxidized to form pyridine-N-oxide.
Reduction: Reduction of 2-pyridine can lead to the formation of 2-pyridylamine.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Pyridine-N-oxide
Reduction: 2-pyridylamine
Substitution: Brominated or nitrated derivatives of 2-pyridine
科学研究应用
2-pyridine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of various metal complexes.
Biology: It is used as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: 2-pyridine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-pyridine exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand that coordinates to metal ions through its nitrogen atom. In pharmaceutical applications, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
Pyrimidine
Quinoline
Isoquinoline
Purine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
分子式 |
C18H21ClN2O4 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]aniline;perchlorate |
InChI |
InChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
NLMFYNOPYRGQDW-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


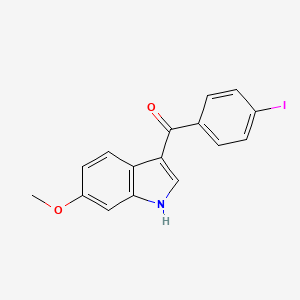

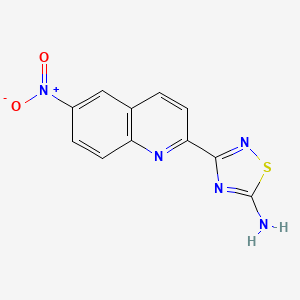

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
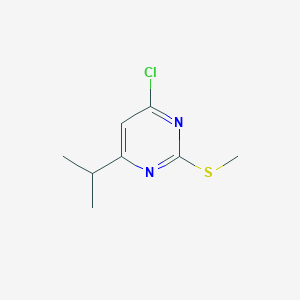
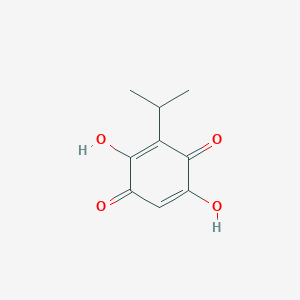
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
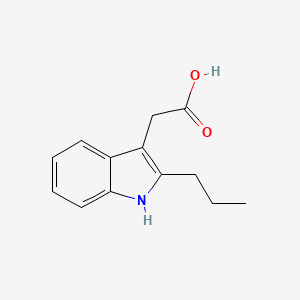

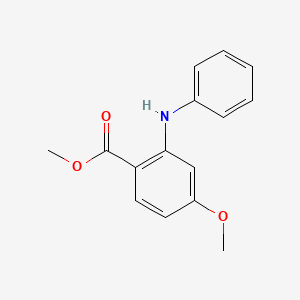
![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
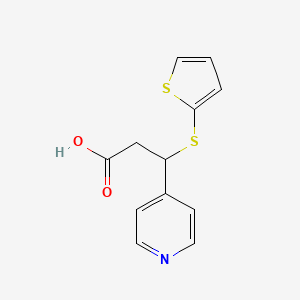
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
